molecular formula C14H12N6OS B251401 N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B251401
M. Wt: 312.35 g/mol
InChI Key: RMDBQDQUGXNAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide, commonly known as MTTCN, is a chemical compound used in scientific research. It belongs to the family of tetrazole-based compounds and is known for its unique properties. MTTCN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of MTTCN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTTCN has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
MTTCN has been found to exhibit potent anti-inflammatory and antioxidant activities. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MTTCN has also been found to scavenge free radicals and protect cells against oxidative damage. In addition, MTTCN has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

MTTCN has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities. However, MTTCN has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, MTTCN has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MTTCN. One potential application is in the development of new anti-inflammatory and antioxidant drugs. MTTCN has also been investigated for its potential use as a diagnostic tool for certain diseases, including cancer. Further research is needed to fully understand the mechanism of action of MTTCN and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of MTTCN involves the reaction of 2-methyl-5-nitrotetrazole with thiourea and 1-naphthylamine. The reaction is carried out in the presence of a catalyst, such as zinc dust or copper powder. The resulting product is then purified by recrystallization to obtain pure MTTCN.

Scientific Research Applications

MTTCN has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anti-cancer activities. MTTCN has also been investigated for its potential use as a diagnostic tool for certain diseases, including cancer.

Properties

Molecular Formula

C14H12N6OS

Molecular Weight

312.35 g/mol

IUPAC Name

N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C14H12N6OS/c1-20-18-13(17-19-20)16-14(22)15-12(21)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,15,16,18,21,22)

InChI Key

RMDBQDQUGXNAGF-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

solubility

26.9 [ug/mL]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.